(Z)-[(2-NITROPHENYL)METHYLIDENE]HYDRAZINE
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Overview
Description
(Z)-[(2-Nitrophenyl)methylidene]hydrazine is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a nitrophenyl group attached to a methylidenehydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[(2-Nitrophenyl)methylidene]hydrazine typically involves the condensation of 2-nitrobenzaldehyde with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-Nitrobenzaldehyde+Hydrazine Hydrate→this compound+Water
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
(Z)-[(2-Nitrophenyl)methylidene]hydrazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The hydrazone moiety can be oxidized to form corresponding azines or other oxidized derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol solvent.
Oxidation: Potassium permanganate, dichloromethane solvent.
Substitution: Sodium methoxide, methanol solvent.
Major Products
Reduction: (Z)-[(2-Aminophenyl)methylidene]hydrazine.
Oxidation: Azines or other oxidized derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
(Z)-[(2-Nitrophenyl)methylidene]hydrazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and other biological processes.
Mechanism of Action
The mechanism of action of (Z)-[(2-Nitrophenyl)methylidene]hydrazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-[(2-Aminophenyl)methylidene]hydrazine: Similar structure but with an amino group instead of a nitro group.
(Z)-[(4-Nitrophenyl)methylidene]hydrazine: Similar structure but with the nitro group in the para position.
Uniqueness
(Z)-[(2-Nitrophenyl)methylidene]hydrazine is unique due to the presence of the nitro group in the ortho position, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its para-substituted counterpart.
Properties
CAS No. |
3718-21-6 |
---|---|
Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(E)-(2-nitrophenyl)methylidenehydrazine |
InChI |
InChI=1S/C7H7N3O2/c8-9-5-6-3-1-2-4-7(6)10(11)12/h1-5H,8H2/b9-5+ |
InChI Key |
SDYNELWVLWBQGA-WEVVVXLNSA-N |
SMILES |
C1=CC=C(C(=C1)C=NN)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN)[N+](=O)[O-] |
Key on ui other cas no. |
3718-21-6 |
Origin of Product |
United States |
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